N'-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, a hydroxybenzylidene group, and a methylbenzyl ether moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the hydroxybenzylidene group: This step involves the condensation of the pyrazole derivative with 2-hydroxybenzaldehyde in the presence of an acid catalyst.
Attachment of the methylbenzyl ether moiety: This is usually done by reacting the intermediate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the benzylidene moiety can undergo oxidation to form a quinone derivative.
Reduction: The imine group (C=N) can be reduced to an amine (C-N) using reducing agents like sodium borohydride.
Substitution: The methylbenzyl ether group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
N’-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of N’-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is primarily attributed to its ability to interact with various molecular targets:
Enzyme inhibition: It can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
DNA interaction: The compound can intercalate into DNA, disrupting its replication and transcription processes, which is crucial for its anticancer activity.
Metal chelation: It can chelate metal ions, affecting metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxybenzylidene)benzohydrazide
- N’-(4-Hydroxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- 4-Hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide
Uniqueness
N’-(2-Hydroxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the methylbenzyl ether moiety differentiates it from other similar hydrazones, potentially enhancing its pharmacological properties.
Properties
CAS No. |
303106-50-5 |
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Molecular Formula |
C25H22N4O3 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O3/c1-17-10-12-18(13-11-17)16-32-24-9-5-3-7-20(24)21-14-22(28-27-21)25(31)29-26-15-19-6-2-4-8-23(19)30/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+ |
InChI Key |
IMZNBPZTMIXUPV-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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